![molecular formula C19H20ClNO5 B4048208 2-[(8-氯-4-氧代-1,2,3,4-四氢环戊[c]色烯-7-基)氧基]-N-(四氢-2-呋喃基甲基)乙酰胺](/img/structure/B4048208.png)
2-[(8-氯-4-氧代-1,2,3,4-四氢环戊[c]色烯-7-基)氧基]-N-(四氢-2-呋喃基甲基)乙酰胺
描述
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound with a unique structure that includes a chlorinated chromenone core and a tetrahydrofuran moiety
科学研究应用
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
安全和危害
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by the compound are yet to be determined. Given the compound’s unique structure, it may interact with multiple pathways, leading to downstream effects that are currently unknown .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is unknown
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a chromenone derivative, followed by the introduction of the tetrahydrofuran moiety through a nucleophilic substitution reaction. The final step often involves the acylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated chromenone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
Similar Compounds
- 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate
Uniqueness
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets.
属性
IUPAC Name |
2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c20-15-7-14-12-4-1-5-13(12)19(23)26-16(14)8-17(15)25-10-18(22)21-9-11-3-2-6-24-11/h7-8,11H,1-6,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLPVZPBSZVZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


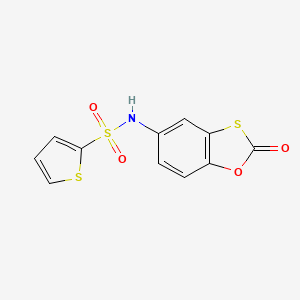

![2,3-dichloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4048142.png)
![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B4048148.png)
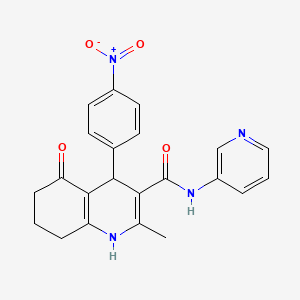
![(2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4048161.png)
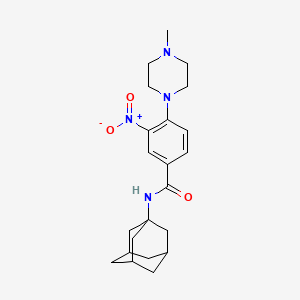
![methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B4048179.png)
![6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4048190.png)
![N-benzyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]acetamide](/img/structure/B4048221.png)
![N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4048228.png)
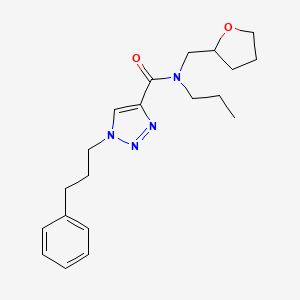
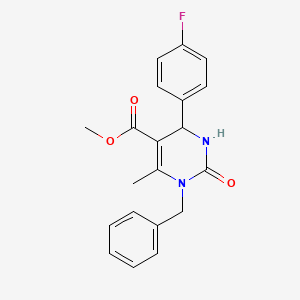
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4048255.png)
